6-Chloro-4-methoxynicotinonitrile

Description

The exact mass of the compound 6-Chloro-4-methoxypyridine-3-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Chloro-4-methoxynicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-4-methoxynicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

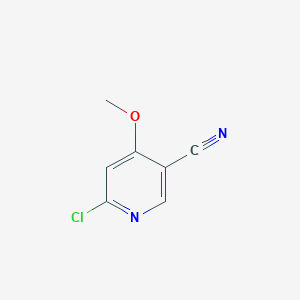

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-11-6-2-7(8)10-4-5(6)3-9/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEATODEGYRNCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716568 | |

| Record name | 6-Chloro-4-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187190-69-7 | |

| Record name | 6-Chloro-4-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-4-methoxypyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Substituted Nicotinonitrile

An In-Depth Technical Guide to 6-Chloro-4-methoxynicotinonitrile (CAS: 1187190-69-7): Synthesis, Reactivity, and Characterization

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its derivatives, particularly functionalized nicotinonitriles (3-cyanopyridines), are of significant interest due to their versatile reactivity and prevalence in bioactive molecules.[1][2][3] The nitrile group acts as a potent pharmacophore and a versatile synthetic handle, capable of participating in various chemical transformations.[4]

This technical guide provides a comprehensive overview of 6-Chloro-4-methoxynicotinonitrile, a trifunctional heterocyclic building block. We will delve into its synthesis, explore the nuanced reactivity imparted by its specific substitution pattern, detail its analytical characterization, and discuss its strategic application in the synthesis of more complex molecular architectures. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this valuable chemical intermediate.

Molecular Structure and Physicochemical Properties

6-Chloro-4-methoxynicotinonitrile possesses a unique electronic and steric profile. The electron-withdrawing nature of the nitrile and chloro substituents, combined with the electron-donating effect of the methoxy group, creates a pyridine ring with distinct regions of reactivity, making it a highly strategic synthon.

Caption: Chemical Structure of 6-Chloro-4-methoxynicotinonitrile.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1187190-69-7 | [5][6] |

| Molecular Formula | C₇H₅ClN₂O | [6][7] |

| Molecular Weight | 168.58 g/mol | [5][7] |

| Appearance | Solid | [8] |

| Purity | Typically ≥95% | [9] |

| Storage | Inert atmosphere, 2-8°C |[5] |

Synthesis and Purification

The most direct and efficient synthesis of 6-Chloro-4-methoxynicotinonitrile involves a selective nucleophilic aromatic substitution (SNAr) reaction. The starting material, 4,6-dichloronicotinonitrile, possesses two chlorine atoms at electronically distinct positions. The C4 position is more activated towards nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate by the adjacent nitrile group. This electronic preference allows for the selective displacement of the C4-chloro substituent by a methoxide source, leaving the C6-chloro group intact for subsequent functionalization.

Caption: Synthesis of 6-Chloro-4-methoxynicotinonitrile via Selective SNAr.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[10]

-

Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous methanol (10 mL).

-

Reaction Setup: Add 4,6-dichloronicotinonitrile (200 mg, 1.06 mmol) to the methanol.

-

Nucleophile Addition: Add a 0.5 M solution of sodium methoxide in methanol (2.12 mL, 1.06 mmol) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 60°C and stir overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution by adding 1 M hydrochloric acid (approx. 8 mL).

-

Workup - Solvent Removal: Remove the volatile components (primarily methanol) via distillation under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel. A typical elution gradient is 10% to 50% ethyl acetate in hexane.

-

Isolation: Combine the fractions containing the desired product and concentrate under reduced pressure to yield 6-chloro-4-methoxynicotinonitrile as a solid (Typical yield: ~150 mg, 77%).[10]

Reactivity and Synthetic Utility

The primary value of 6-Chloro-4-methoxynicotinonitrile lies in the orthogonal reactivity of its functional groups. The C6-chloro atom is the principal site for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions.

The C-Cl bond on the pyridine ring is less reactive than corresponding C-Br or C-I bonds, a reality that necessitates carefully optimized catalytic systems.[11] Modern palladium catalysis, often employing electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands like RuPhos or XPhos) or N-heterocyclic carbenes (NHCs), has proven highly effective in activating these less reactive C-Cl bonds for efficient cross-coupling.[11][12][13]

Caption: Cross-Coupling Applications of 6-Chloro-4-methoxynicotinonitrile.

This strategic C-Cl bond allows for the late-stage introduction of aryl, heteroaryl, amino, alkynyl, and other functionalities, making it an invaluable tool in the construction of compound libraries for screening in drug discovery programs.[14][15]

Spectroscopic Analysis and Characterization

Unambiguous structural confirmation is critical. A combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a complete analytical profile of the molecule.

Caption: General workflow for spectral analysis.

Table 2: Spectroscopic Data for 6-Chloro-4-methoxynicotinonitrile

| Technique | Parameter | Observed / Expected Value | Assignment / Rationale | Source(s) |

|---|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 8.48 ppm (s, 1H) | Pyridine Ring (H-2) | [10] |

| (400 MHz, CDCl₃) | 6.98 ppm (s, 1H) | Pyridine Ring (H-5) | [10] | |

| 4.03 ppm (s, 3H) | Methoxy (-OCH₃) | [10] | ||

| ¹³C NMR | Chemical Shift (δ) | ~165-170 ppm | C4-OCH₃ | Predicted[16] |

| (Predicted) | ~150-155 ppm | C2 | Predicted[16] | |

| ~150-155 ppm | C6-Cl | Predicted[16] | ||

| ~115-120 ppm | C≡N | Predicted[17] | ||

| ~110-115 ppm | C5 | Predicted[16] | ||

| ~90-95 ppm | C3-CN | Predicted | ||

| ~55-60 ppm | -OC H₃ | Predicted[16] | ||

| Mass Spec. | m/z | [M+H]⁺ ≈ 169 | Molecular Ion | Calculated |

| (ESI+) | Isotopic Pattern | Characteristic M+2 peak (~33% intensity of M) | Confirms presence of one Chlorine atom[18] | |

| IR | Wavenumber (ν) | ~2220-2240 cm⁻¹ | Strong C≡N stretch | Characteristic[17] |

| (Predicted) | ~1580-1600 cm⁻¹ | C=C / C=N ring stretches | Characteristic | |

| ~1250-1300 cm⁻¹ | Aryl-O-C stretch | Characteristic |

| | | ~750-800 cm⁻¹ | C-Cl stretch | Characteristic[19] |

Safety and Handling

As with all laboratory chemicals, 6-Chloro-4-methoxynicotinonitrile should be handled with appropriate care in a well-ventilated fume hood. While a specific safety data sheet (SDS) should always be consulted, general hazards for related chlorinated aromatic compounds include:

-

Skin Irritation: May cause skin irritation upon contact.[20]

-

Eye Damage: Risk of serious eye irritation or damage.[20]

-

Harmful if Ingested/Inhaled: Avoid ingestion and inhalation of dust.

Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required at all times.[21]

Conclusion

6-Chloro-4-methoxynicotinonitrile is a highly functionalized and synthetically valuable building block. Its well-defined synthesis from readily available precursors and the strategic positioning of its chloro, methoxy, and nitrile groups offer a robust platform for chemical diversification. The C6-chloro group, in particular, serves as a reliable handle for modern cross-coupling reactions, enabling the efficient construction of complex molecular targets. The data and protocols presented in this guide underscore its utility and provide a solid foundation for its application in research, development, and the synthesis of novel chemical entities for the pharmaceutical and materials science industries.

References

- Synthesis. FeCl 3 -Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. Thieme Chemistry. Available at: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0036-1588923

- Wolfe, J. P., et al. (2010). A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/ja102120t

- ChemicalBook. 6-Chloro-4-methoxypyridine-3-carbonitrile | 1187190-69-7. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62939467.htm

- BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Chloropyrimidines. Available at: https://www.benchchem.com/product/B5834/application-note/palladium-catalyzed-cross-coupling-of-chloropyrimidines

- Procter, D. J., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N-heterocycles. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc04760a

- Miras, M., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing). DOI:10.1039/D2FD00165A. Available at: https://pubs.rsc.org/en/content/articlelanding/2023/fd/d2fd00165a

- ResearchGate. Reactivity exploration for the Pd‐catalyzed cross‐coupling reaction.... Available at: https://www.researchgate.net/figure/Reactivity-exploration-for-the-Pd-catalyzed-cross-coupling-reaction-between_tbl2_334585149

- Weix, D. J., et al. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4369805/

- Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Available at: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01289a

- NIH. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7483789/

- BenchChem. A Comparative Guide to the Reaction Products of 6-Chloro-4-methoxynicotinaldehyde. Available at: https://www.benchchem.com/product/B5834/application-note/reaction-products-of-6-chloro-4-methoxynicotinaldehyde

- BLD Pharm. 1187190-69-7|6-Chloro-4-methoxynicotinonitrile. Available at: https://www.bldpharm.com/products/1187190-69-7.html

- American Elements. 6-Chloro-4-methoxynicotinonitrile | CAS 1187190-69-7. Available at: https://www.americanelements.com/6-chloro-4-methoxynicotinonitrile-1187190-69-7

- Apollo Scientific. 6-Chloro-4-methoxynicotinonitrile. Available at: https://www.apolloscientific.co.uk/msds/OR303813_msds.pdf

- Sunway Pharm Ltd. 6-Chloro-4-methoxynicotinonitrile - CAS:1187190-69-7. Available at: https://www.3wpharm.com/product/6-Chloro-4-methoxynicotinonitrile_69467.html

- ResearchGate. Synthesis and fluorescent properties of highly substituted nicotinonitrile derivatives obtained via «one-pot» Zincke reaction | Request PDF. Available at: https://www.researchgate.net/publication/375323498_Synthesis_and_fluorescent_properties_of_highly_substituted_nicotinonitrile_derivatives_obtained_via_one-pot_Zincke_reaction

- AccelaChem. 2006276-86-2,5-(Boc-amino)-1-(2-pyridyl)imidazole. Available at: https://www.accelachem.com/product/2006276-86-2.html

- BenchChem. An In-depth Technical Guide on the Spectral Data of 6-Chloro-4-methoxynicotinaldehyde. Available at: https://www.benchchem.

- BenchChem. A Spectroscopic Showdown: Unraveling the Isomers of 6-Chloro-4-methoxynicotinaldehyde. Available at: https://www.benchchem.com/product/B5834/application-note/isomers-of-6-chloro-4-methoxynicotinaldehyde

- CymitQuimica. 4-Chloro-6-methoxynicotinonitrile. Available at: https://www.cymitquimica.com/base/files/master/products/4-chloro-6-methoxynicotinonitrile-1261493-38-2-10-f453540.html

- PubMed Central. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3470077/

- BenchChem. The Pivotal Role of 6-Chloro-4-methoxynicotinaldehyde in Modern Medicinal Chemistry: A Technical Guide. Available at: https://www.benchchem.com/product/B5834/application-note/role-of-6-chloro-4-methoxynicotinaldehyde-in-medicinal-chemistry

- ChemicalBook. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis. Available at: https://www.chemicalbook.com/synthesis/243469-65-0.htm

- ChemicalBook. 6-Chloro-4-methoxynicotinic acid | 716362-10-6. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7763619.htm

- Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: https://drughunter.com/flash-talk/roles-of-the-chloro-and-methoxy-groups-in-drug-discovery

- Sigma-Aldrich. SAFETY DATA SHEET. Available at: https://www.sigmaaldrich.com/US/en/sds/aldrich/z742928

- Fisher Scientific. SAFETY DATA SHEET. Available at: https://www.fishersci.com/msds?productName=AC456900050

- ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. Available at: https://www.researchgate.net/post/NMR_mass_spectroscopy_IR-finding_compound_structure

- PubMed Central. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381666/

- ABI Chem. 6-CHLORO-4-METHOXYNICOTINONITRILE;1187190-69-7. Available at: https://www.abichem.com/product_show.php?id=AC2A00Z2S

- Guidechem. 2-amino-4-methoxypyridine-3-carbonitrile 98651-70-8 wiki. Available at: https://www.guidechem.com/wiki/2-amino-4-methoxypyridine-3-carbonitrile-98651-70-8.html

- BenchChem. 6-Chloro-2-methoxy-4-phenylnicotinonitrile | 82420-66-4. Available at: https://www.benchchem.com/product/B92270

- PubMed Central. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2894121/

- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Available at: https://www.youtube.

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7552599/

- MDPI. One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Available at: https://www.mdpi.com/1420-3049/26/22/7027

- Boston University. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: https://blogs.bu.edu/chem527/files/2018/02/Chapter-13-Spectroscopy-NMR-IR-MS-UV-Vis.pdf

- RSC Publishing. Effect of “magic chlorine” in drug discovery: an in silico approach. Available at: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02540c

- ChemScene. 1312118-17-4 | 6-Chloro-4-methoxynicotinamide. Available at: https://www.chemscene.com/products/6-Chloro-4-methoxynicotinamide-1312118-17-4.html

- PubChem. Methyl 6-chloro-4-methoxypicolinate | C8H8ClNO3 | CID 45489866. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/45489866

- ResearchGate. (PDF) Convenient synthetic method for 6-substituted derivatives of 4-methylumbelliferone. Available at: https://www.researchgate.

Sources

- 1. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Chloro-2-methoxy-4-phenylnicotinonitrile | 82420-66-4 | Benchchem [benchchem.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1187190-69-7|6-Chloro-4-methoxynicotinonitrile|BLD Pharm [bldpharm.com]

- 6. americanelements.com [americanelements.com]

- 7. 6-Chloro-4-methoxynicotinonitrile - CAS:1187190-69-7 - Sunway Pharm Ltd [3wpharm.com]

- 8. 6-CHLORO-4-METHOXYNICOTINONITRILE;1187190-69-7 [abichem.com]

- 9. 4-Chloro-6-methoxynicotinonitrile | CymitQuimica [cymitquimica.com]

- 10. 6-Chloro-4-methoxypyridine-3-carbonitrile | 1187190-69-7 [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. lehigh.edu [lehigh.edu]

- 19. benchchem.com [benchchem.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. fishersci.com [fishersci.com]

physicochemical properties of 6-Chloro-4-methoxynicotinonitrile

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-methoxynicotinonitrile

For professionals in chemical synthesis and drug discovery, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of its effective application. 6-Chloro-4-methoxynicotinonitrile is a substituted pyridine derivative that serves as a valuable, multifunctional building block. Its unique arrangement of a chloro substituent, a methoxy group, and a nitrile function on the pyridine core offers a versatile platform for generating diverse molecular architectures.

This guide provides a detailed examination of the core physicochemical and spectroscopic properties of 6-Chloro-4-methoxynicotinonitrile, offering field-proven insights into its characterization and handling. The protocols described herein are designed as self-validating systems to ensure accuracy and reproducibility in a research setting.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the first critical step in any scientific endeavor. The fundamental identifiers for 6-Chloro-4-methoxynicotinonitrile are consolidated below.

| Identifier | Value | Source |

| IUPAC Name | 6-chloro-4-methoxypyridine-3-carbonitrile | [1] |

| CAS Number | 1187190-69-7 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₇H₅ClN₂O | [1][2][8] |

| Molecular Weight | 168.58 g/mol | [1][2][8] |

| Canonical SMILES | COC1=CC(=NC=C1C#N)Cl | [1] |

| InChI Key | QGEATODEGYRNCA-UHFFFAOYSA-N | [1] |

The molecule's structure, featuring a pyridine ring substituted at positions 3, 4, and 6, is visualized below. This arrangement dictates its reactivity and intermolecular interactions.

Core Physicochemical Properties

A molecule's behavior in a biological or chemical system is governed by its physical properties. While extensive experimental data for this specific compound is not widely published, key parameters can be predicted and are crucial to determine empirically for its application in drug development.[9]

| Property | Value / Range | Significance & Causality |

| Appearance | White to off-white solid (Predicted) | The solid state at room temperature is typical for rigid, planar aromatic compounds of this molecular weight. Color can be indicative of purity. |

| Melting Point | Not publicly available | A sharp melting point is a primary indicator of purity. The value is influenced by crystal lattice energy, molecular symmetry, and intermolecular forces. For comparison, the related compound 2,6-Dichloro-4-methylnicotinonitrile has a melting point of 108-112 °C.[10] |

| Boiling Point | Not publicly available | Not typically determined for solids of this nature, as decomposition may occur before boiling under atmospheric pressure. |

| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents (e.g., DCM, Ethyl Acetate, DMSO). | The largely nonpolar aromatic structure and lack of hydrogen bond donors limit aqueous solubility. The chloro and methoxy groups contribute to its solubility in a range of common organic solvents.[11] |

| LogP | 1.62 (Predicted) | The octanol-water partition coefficient (LogP) indicates moderate lipophilicity. This value is within a favorable range for drug candidates, balancing solubility and membrane permeability.[12] |

| Topological Polar Surface Area (TPSA) | 45.91 Ų | TPSA is a predictor of drug transport properties. A value under 140 Ų is often associated with good cell permeability. The TPSA of this molecule is primarily derived from the nitrile nitrogen and the methoxy oxygen.[12][13] |

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of molecular structure. The expected data for 6-Chloro-4-methoxynicotinonitrile is outlined below, with predictions informed by established principles and data from structurally analogous compounds.[14]

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. Two singlets should appear in the aromatic region, corresponding to the two protons on the pyridine ring. A third singlet will be observed for the three protons of the methoxy group, typically in the range of 3.9-4.1 ppm.[15]

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The nitrile carbon is expected to appear around 115-120 ppm. The methoxy carbon signal will be found around 55-60 ppm. The remaining five signals correspond to the carbons of the pyridine ring, with their specific shifts influenced by the electronic effects of the substituents.[15][16]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the elemental composition.

-

Expected Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule, [M+H]⁺, at m/z 169.58.

-

Isotopic Pattern: A key diagnostic feature will be the isotopic pattern caused by the presence of chlorine. A second peak, [M+2+H]⁺, will be observed at m/z 171.58 with an intensity approximately one-third of the [M+H]⁺ peak, characteristic of a molecule containing one chlorine atom.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

-

C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹ corresponding to the nitrile group.

-

C-O-C Stretch: The methoxy group will exhibit a strong C-O stretching vibration, typically around 1250 cm⁻¹.

-

Aromatic C=C/C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region will confirm the aromatic pyridine core.

-

C-Cl Stretch: A band in the 700-800 cm⁻¹ region can often be attributed to the carbon-chlorine bond.

Experimental Workflows and Protocols

To ensure scientific integrity, all characterization must be based on robust experimental protocols. The following workflows are designed to be self-validating.

Protocol 1: ¹H NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 6-Chloro-4-methoxynicotinonitrile and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the solvent choice is appropriate for the compound's solubility.[14]

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift to 0.00 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.[17]

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and integrate the signals to determine the relative number of protons for each peak.

Protocol 2: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization mode to positive ion electrospray (ESI+).

-

Infusion: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquisition Parameters: Set appropriate parameters for the capillary voltage, cone voltage, and desolvation temperature to achieve stable ionization and optimal signal. Scan over a mass range that includes the expected molecular ion (e.g., m/z 50-300).[17]

-

Data Analysis: Identify the molecular ion peak [M+H]⁺ and confirm the characteristic isotopic pattern for a monochlorinated compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.[14]

Reactivity, Safety, and Applications

Reactivity Insights

The utility of 6-Chloro-4-methoxynicotinonitrile in synthesis stems from the distinct reactivity of its functional groups. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse carbon and nitrogen-based substituents.[18] The nitrile group can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, providing further avenues for molecular elaboration.

Safety and Handling

Proper handling is essential when working with any chemical intermediate.

-

Hazard Statements: 6-Chloro-4-methoxynicotinonitrile is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

-

Precautionary Measures: Always handle this compound in a well-ventilated area or a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19][20][21] Avoid creating dust and prevent contact with skin and eyes.[22]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[21]

Applications in Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry.[23] The chloro and methoxy groups are frequently employed by medicinal chemists to modulate a compound's potency, selectivity, and pharmacokinetic properties.[24][25] 6-Chloro-4-methoxynicotinonitrile serves as a key starting material for the synthesis of more complex heterocyclic systems, which are investigated as potential therapeutic agents for a wide range of diseases. The strategic placement of its functional groups allows for rapid library synthesis and structure-activity relationship (SAR) studies.[26]

References

-

6-Chloro-4-methoxynicotinonitrile | CAS 1187190-69-7 | AMERICAN ELEMENTS ®. (n.d.). American Elements. Retrieved December 31, 2025, from [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024, September 16). Drug Hunter. Retrieved December 31, 2025, from [Link]

-

Proton NMR Table - MSU chemistry. (n.d.). Michigan State University. Retrieved December 31, 2025, from [Link]

- Al-Buriahi, A. K., et al. (2024). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile. Molecules, 29(1), 234.

-

Cas 137444-81-6,4-(4-chlorophenyl)-6-(3-chloro-2-thienyl) - LookChem. (n.d.). LookChem. Retrieved December 31, 2025, from [Link]

- Ullah, N., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1356079.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

6-Chloro-4-methoxynicotinonitrile | VEGPHARM. (n.d.). Vegpharm. Retrieved December 31, 2025, from [Link]

-

6-CHLORO-4-METHOXYNICOTINONITRILE [CAS: 1187190-69-7] - Ivy Fine Chemicals. (n.d.). Ivy Fine Chemicals. Retrieved December 31, 2025, from [Link]

- G., S., & G., S. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130509.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Roles of the Chloro and Methoxy Groups in Drug Discovery - YouTube. (2024, September 30). YouTube. Retrieved December 31, 2025, from [Link]

-

Cas 875-35-4,2,6-Dichloro-4-methylnicotinonitrile | lookchem. (n.d.). LookChem. Retrieved December 31, 2025, from [Link]

-

Benzeneacetonitrile, 4-chloro- - the NIST WebBook. (n.d.). NIST. Retrieved December 31, 2025, from [Link]

-

2-chloronicotinonitrile - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved December 31, 2025, from [Link]

-

Methyl 6-chloro-4-methoxypicolinate | C8H8ClNO3 | CID 45489866 - PubChem. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

Solved Perform analysis on IR of | Chegg.com. (2023, March 18). Chegg. Retrieved December 31, 2025, from [Link]

-

6-Chloro-4-methylhex-2-yne | C7H11Cl | CID 55303214 - PubChem. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

6-Chloro-4-methyl-2-heptene | C8H15Cl | CID 129658737 - PubChem. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

2-Chloro-4-methyl-nicotinonitrile | C7H5ClN2 | CID 12387736 - PubChem. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

17/02/2022 - Mass Spectrometry in Radionuclide Metrology - YouTube. (2022, February 21). YouTube. Retrieved December 31, 2025, from [Link]

-

2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 6-Chloro-4-methoxynicotinonitrile - CAS:1187190-69-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. vegpharm.com [vegpharm.com]

- 5. ruifuchem.com [ruifuchem.com]

- 6. ivychem.com [ivychem.com]

- 7. 6-CHLORO-4-METHOXYNICOTINONITRILE;1187190-69-7 [abichem.com]

- 8. 4-Chloro-6-methoxynicotinonitrile | CymitQuimica [cymitquimica.com]

- 9. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 10. lookchem.com [lookchem.com]

- 11. fishersci.com [fishersci.com]

- 12. chemscene.com [chemscene.com]

- 13. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Proton NMR Table [www2.chemistry.msu.edu]

- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 23. benchchem.com [benchchem.com]

- 24. drughunter.com [drughunter.com]

- 25. m.youtube.com [m.youtube.com]

- 26. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-4-methoxynicotinonitrile: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive scientific overview of 6-Chloro-4-methoxynicotinonitrile, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. The document details the molecule's structural and physicochemical properties, provides methodologies for its synthesis and spectroscopic characterization, and explores its reactivity and applications as a versatile intermediate in the synthesis of complex pharmaceutical agents. By synthesizing established chemical principles with practical, field-proven protocols, this guide serves as an authoritative resource for the effective utilization of this compound in a research and development setting.

Introduction: A Versatile Scaffold in Medicinal Chemistry

Substituted pyridines are privileged structures in modern drug discovery, forming the core of numerous approved therapeutic agents. Within this class, 6-Chloro-4-methoxynicotinonitrile has emerged as a particularly valuable intermediate. Its trifunctional nature—a reactive chlorine atom, an electron-donating methoxy group, and a synthetically versatile nitrile group—offers multiple avenues for chemical elaboration.[1]

The strategic placement of these functionalities makes it an ideal starting material for building diverse molecular libraries.

-

The C6-Chloro Group: This position is highly susceptible to displacement, particularly through palladium-catalyzed cross-coupling reactions. This allows for the convenient introduction of a wide array of aryl, heteroaryl, and alkyl substituents, a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[2][3]

-

The C4-Methoxy Group: As an electron-donating group, the methoxy substituent modulates the electronic properties of the pyridine ring, influencing reactivity and potentially improving pharmacokinetic properties in derivative compounds. The role of methoxy groups in drug discovery is well-documented for enhancing intermolecular interactions.

-

The C3-Nitrile Group: The nitrile is a key pharmacophore that can act as a hydrogen bond acceptor or be transformed into other functional groups, such as amines or tetrazoles, expanding its synthetic utility.

This guide will provide the technical foundation necessary to leverage the unique chemical architecture of 6-Chloro-4-methoxynicotinonitrile for the synthesis of novel and complex molecules.

Molecular Structure and Physicochemical Properties

The fundamental identity of 6-Chloro-4-methoxynicotinonitrile is defined by its molecular structure and associated properties.

Chemical Structure

Caption: 2D Molecular Structure of 6-Chloro-4-methoxynicotinonitrile.

Physicochemical Data Summary

The key identifying properties of the compound are summarized in the table below. This data is essential for accurate reagent handling, reaction stoichiometry calculations, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1187190-69-7 | [4][5] |

| Molecular Formula | C₇H₅ClN₂O | [5] |

| Molecular Weight | 168.58 g/mol | [5] |

| IUPAC Name | 6-chloro-4-methoxypyridine-3-carbonitrile | |

| Synonyms | 6-Chloro-4-methoxynicotinonitrile | [5] |

| Appearance | White to off-white solid (predicted) | |

| Storage | Sealed in dry, Room Temperature | [5] |

Spectroscopic Characterization

Unambiguous structural confirmation is a pillar of trustworthy research. While specific experimental spectra for this exact compound are not widely published, its characteristic features can be reliably predicted based on established spectroscopic principles and data from closely related analogs, such as 6-chloro-4-methoxynicotinaldehyde.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for confirming the covalent framework of the molecule.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~8.7 | H-2 (Pyridine Ring) | ~165 | C-4 (C-O) |

| ~7.1 | H-5 (Pyridine Ring) | ~154 | C-6 (C-Cl) |

| ~4.1 | -OCH₃ (Methoxy) | ~150 | C-2 |

| ~115 | C-3 | ||

| ~115 | Nitrile (-CN) | ||

| ~108 | C-5 | ||

| ~57 | Methoxy (-OCH₃) | ||

| Predicted values are based on analysis of substituent effects on the pyridine ring and data from analogous compounds.[6] Typical solvent: CDCl₃. Reference: TMS at 0.00 ppm. |

Causality Behind Predictions:

-

¹H NMR: The two aromatic protons on the pyridine ring are expected to appear as singlets due to the substitution pattern. The H-2 proton is deshielded by the adjacent ring nitrogen, resulting in a downfield shift (~8.7 ppm). The methoxy protons will appear as a sharp singlet around 4.1 ppm.

-

¹³C NMR: The carbon attached to the oxygen (C-4) will be significantly downfield (~165 ppm). The nitrile carbon typically appears around 115-120 ppm.[8][9] The remaining aromatic carbons are assigned based on the expected electronic effects of the chloro, methoxy, and nitrile substituents.

Mass Spectrometry (MS) & Infrared (IR) Spectroscopy

-

Mass Spectrometry: Using a soft ionization technique like Electrospray Ionization (ESI), the primary observable species would be the protonated molecular ion [M+H]⁺ at m/z ≈ 169. A key diagnostic feature is the isotopic pattern for chlorine: a second peak [M+2+H]⁺ will be observed at m/z ≈ 171 with approximately one-third the intensity of the [M+H]⁺ peak, confirming the presence of a single chlorine atom.[6]

-

Infrared Spectroscopy: The IR spectrum will be dominated by a sharp, strong absorption band around 2230-2210 cm⁻¹ , which is characteristic of the C≡N (nitrile) stretch. Other key bands would include C-O-C stretching for the methoxy group (~1250 cm⁻¹) and C-Cl stretching (~750 cm⁻¹).[6]

Synthesis and Mechanistic Insights

An efficient and reliable synthetic protocol is critical for accessing this building block. A robust method involves the regioselective nucleophilic aromatic substitution (SNAr) on a readily available precursor, 4,6-dichloronicotinonitrile.[10]

Synthetic Workflow

Caption: Proposed workflow for the synthesis of 6-Chloro-4-methoxynicotinonitrile.

Mechanistic Rationale for Regioselectivity

The key to this synthesis is the selective reaction at the C4 position over the C6 position. This regioselectivity is electronically driven. The pyridine nitrogen and the C3-cyano group are both electron-withdrawing, which activates the pyridine ring towards nucleophilic attack. The C4 position is more activated (more electrophilic) than the C6 position due to the cumulative electron-withdrawing effects, making it the preferential site for attack by the methoxide nucleophile. This principle allows for a clean, high-yielding transformation.[11]

Detailed Experimental Protocol

This protocol is a representative procedure based on analogous transformations and should be adapted and optimized as necessary.[12]

-

Reaction Setup: To a solution of 4,6-dichloronicotinonitrile (1.0 eq) in anhydrous methanol (10 volumes), add a solution of sodium methoxide (1.1 eq, e.g., 25 wt% in methanol) dropwise at 0 °C under an inert atmosphere (e.g., Nitrogen).

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup and Extraction: Quench the reaction by the slow addition of water (20 volumes). The resulting mixture may form a precipitate, or it can be extracted with an organic solvent such as ethyl acetate or dichloromethane (3 x 15 volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Isolation: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 6-Chloro-4-methoxynicotinonitrile as a solid.

Chemical Reactivity and Applications in Drug Discovery

The true value of 6-Chloro-4-methoxynicotinonitrile lies in its utility as a versatile synthetic intermediate. The C6-chloro group serves as an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between an organohalide and an organoboron species.[13] This reaction is highly effective for coupling aryl or heteroaryl boronic acids to the C6 position of the nicotinonitrile core, providing access to a vast array of biaryl structures commonly found in kinase inhibitors and other targeted therapies.[2][3]

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the analogous aldehyde and is expected to perform well for the nitrile.[14]

-

Inert Atmosphere: To a flame-dried reaction vessel, add 6-Chloro-4-methoxynicotinonitrile (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol).

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. Add anhydrous solvent (e.g., a mixture of toluene and water) via syringe.

-

Reaction: Heat the mixture to 90-100 °C and stir vigorously until the starting material is consumed as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography to yield the desired 6-aryl-4-methoxynicotinonitrile derivative.

Conclusion

6-Chloro-4-methoxynicotinonitrile is a high-value, strategically functionalized building block for chemical synthesis and drug discovery. Its well-defined structure, predictable spectroscopic characteristics, and robust synthetic accessibility make it an excellent starting point for research campaigns. The true power of this intermediate is realized through the selective reactivity of its C6-chloro group in modern cross-coupling reactions, enabling the rapid generation of diverse and complex molecular architectures. This guide provides the essential technical knowledge and practical protocols for scientists to confidently incorporate this versatile compound into their research and development workflows.

References

-

1 H and 13 C NMR chemical shifts (ppm) of (3) and (4) molecules in the... ResearchGate. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

2-Chloro-4-(methoxymethyl)-6-methyl-5-nitronicotinonitrile. SpectraBase. [Link]

-

6-Chloro-4-methoxynicotinonitrile. VEGPHARM. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Feature Reviews in Medicinal Chemistry. PubMed Central. [Link]

-

Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile. PubMed Central. [Link]

-

13C NMR spectroscopy • Chemical shift. NPTEL. [Link]

- Preparation method of 2-chloro-4-methyl nicotinonitrile.

-

Regioselective Protection of Sugars Catalyzed by Dimethyltin Dichloride. Organic-Chemistry.org. [Link]

-

interpreting C-13 NMR spectra. Chemguide. [Link]

-

Regioselective Synthesis of Procyanidin B6, A 4-6-Condensed (+)-Catechin Dimer, by Intramolecular Condensation. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. vegpharm.com [vegpharm.com]

- 5. 6-Chloro-4-methoxynicotinonitrile - CAS:1187190-69-7 - Sunway Pharm Ltd [3wpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. bhu.ac.in [bhu.ac.in]

- 10. 4,6-Dichloronicotinonitrile | 166526-03-0 [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Data of 6-Chloro-4-methoxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 6-Chloro-4-methoxynicotinonitrile, a key heterocyclic compound with applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the experimental rationale and data interpretation, ensuring scientific integrity and practical utility for professionals in the field.

Introduction

6-Chloro-4-methoxynicotinonitrile (CAS No. 1187190-69-7) is a substituted pyridine derivative with a molecular formula of C₇H₅ClN₂O and a molecular weight of 168.58 g/mol .[1][2][3][4] Its structural features, including the electron-withdrawing nitrile and chloro groups and the electron-donating methoxy group, make it a versatile building block in the synthesis of more complex molecules. Accurate structural elucidation through spectroscopic methods is paramount for its application in research and development.[1] This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, providing both predicted data and detailed experimental protocols.

Molecular Structure and Spectroscopic Correlation

The structural features of 6-Chloro-4-methoxynicotinonitrile directly influence its spectroscopic signatures. The arrangement of substituents on the pyridine ring creates a unique electronic environment for each atom, which can be probed by various spectroscopic techniques.

Caption: Molecular structure of 6-Chloro-4-methoxynicotinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[5] For 6-Chloro-4-methoxynicotinonitrile, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.5 | s | 1H | Pyridine Ring (H-2) |

| ~7.0 | s | 1H | Pyridine Ring (H-5) |

| ~4.0 | s | 3H | Methoxy (-OCH₃) |

Interpretation: The ¹H NMR spectrum is expected to be relatively simple. The two protons on the pyridine ring (H-2 and H-5) are in different chemical environments and are not coupled to each other, thus they are predicted to appear as singlets. The downfield shift of H-2 is due to the deshielding effect of the adjacent nitrogen atom and the nitrile group. The methoxy protons will appear as a sharp singlet further upfield.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C-4 (Attached to -OCH₃) |

| ~152 | C-6 (Attached to -Cl) |

| ~150 | C-2 |

| ~117 | Nitrile Carbon (-CN) |

| ~110 | C-5 |

| ~105 | C-3 (Attached to -CN) |

| ~57 | Methoxy Carbon (-OCH₃) |

Interpretation: The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons directly attached to electronegative atoms (C-4, C-6) are expected to be the most downfield. The nitrile carbon has a characteristic chemical shift in the 115-120 ppm range. The methoxy carbon will be the most upfield signal.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 6-Chloro-4-methoxynicotinonitrile and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).[6]

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-16 ppm

-

-

¹³C NMR Acquisition Parameters:

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-220 ppm

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2][3]

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong, Sharp | C≡N stretch (Nitrile) |

| ~1600, ~1550, ~1470 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |

| ~1250 | Strong | C-O-C stretch (Aryl ether) |

| ~1030 | Medium | C-O stretch (Methoxy) |

| ~850 | Strong | C-Cl stretch |

Interpretation: The most characteristic peak in the IR spectrum will be the strong, sharp absorption around 2230 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. The aromatic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region. A strong band around 1250 cm⁻¹ is indicative of the aryl ether C-O-C stretch. The C-Cl stretch is expected in the fingerprint region.

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of solid 6-Chloro-4-methoxynicotinonitrile onto the crystal.

-

Apply pressure to ensure good contact.[1]

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Analysis: Identify and label the major absorption bands and correlate them with known vibrational frequencies of functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through fragmentation patterns.[7]

Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion |

| 168/170 | [M]⁺ (Molecular Ion) |

| 153/155 | [M-CH₃]⁺ |

| 140/142 | [M-CO]⁺ |

| 133 | [M-Cl]⁺ |

Interpretation: Using a soft ionization technique like Electrospray Ionization (ESI), a prominent molecular ion peak [M]⁺ is expected at m/z 168.[7] Due to the presence of chlorine, an isotopic peak [M+2]⁺ at m/z 170 with an intensity of approximately one-third of the molecular ion peak will be observed, which is a key diagnostic feature.[6] Common fragmentation pathways for this molecule could include the loss of a methyl radical from the methoxy group to give a fragment at m/z 153/155, loss of carbon monoxide, or loss of a chlorine atom.

Experimental Protocol for ESI-MS

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, typically containing 0.1% formic acid to promote protonation.[8]

-

-

Instrumentation: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer with an ESI source.

-

ESI-MS Acquisition Parameters:

-

Ionization Mode: Positive ion mode ([M+H]⁺ is also possible)

-

Capillary Voltage: 3-4 kV

-

Mass Range: m/z 50-500

-

-

Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of chlorine. If MS/MS is performed, propose fragmentation pathways based on the daughter ions observed.

Caption: Predicted fragmentation pathway for 6-Chloro-4-methoxynicotinonitrile.

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Chloro-4-methoxynicotinonitrile. By combining predicted ¹H NMR, ¹³C NMR, IR, and MS data with detailed, field-proven experimental protocols, this guide serves as a valuable resource for researchers and scientists. The provided analysis and interpretation are grounded in established spectroscopic principles, ensuring a high degree of scientific integrity and trustworthiness. This information is critical for the unambiguous identification and characterization of this important chemical intermediate, facilitating its effective use in drug development and materials science.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 3. azooptics.com [azooptics.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

6-Chloro-4-methoxynicotinonitrile safety data sheet and handling

An In-depth Technical Guide to the Safe Handling of 6-Chloro-4-methoxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-methoxynicotinonitrile is a substituted pyridine derivative utilized as a building block in organic synthesis, particularly within medicinal chemistry and drug discovery programs. As with any specialized chemical intermediate, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a detailed examination of the safety data, handling procedures, and emergency responses associated with this compound, grounded in authoritative safety data sheets and established laboratory safety principles.

Section 1: Chemical Identification and Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of safe laboratory practice.

| Identifier | Value | Source |

| CAS Number | 1187190-69-7 | [1][2][3] |

| Molecular Formula | C₇H₅ClN₂O | [2][3] |

| Molecular Weight | 168.58 g/mol | [2][3] |

| IUPAC Name | 6-chloro-4-methoxypyridine-3-carbonitrile | [2] |

| Synonyms | 6-Chloro-4-methoxypyridine-3-carbonitrile | [2][3] |

| Physical State | Solid | [4] |

| Storage | Sealed in dry, Room Temperature or 2-8℃ | [3][5] |

Section 2: Hazard Identification and Toxicological Profile

6-Chloro-4-methoxynicotinonitrile is classified as hazardous under the Globally Harmonized System (GHS). The primary risks involve acute toxicity upon exposure through multiple routes, as well as irritation to the skin, eyes, and respiratory system.[1][2]

| Hazard Classification (GHS) | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed[1][2] | |

| Acute Toxicity, Dermal | Warning | H312: Harmful in contact with skin[1] | |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation[1][2] | |

| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation[1][2] | |

| Acute Toxicity, Inhalation | Warning | H332: Harmful if inhaled[1] | |

| Specific Target Organ Toxicity (Single Exposure) | Warning | H335: May cause respiratory irritation[1][2] |

Toxicological Narrative: The toxicological data indicates that this compound must be handled with care to prevent any direct contact or inhalation. The "Harmful" classification (Category 4) for oral, dermal, and inhalation routes suggests that significant adverse health effects can occur from a single exposure.[1] The primary mechanism of concern for researchers is direct irritation. Contact with skin will likely cause redness and discomfort, while eye contact can lead to serious, potentially damaging, irritation.[1][6] Inhalation of the dust can irritate the mucous membranes and respiratory tract, leading to coughing and discomfort.[1][7]

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

To mitigate the hazards identified above, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.

Engineering Controls

-

Fume Hood: All manipulations of 6-Chloro-4-methoxynicotinonitrile, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[8] This is the primary engineering control to prevent inhalation of the compound's dust, which is a known respiratory irritant.[1][7]

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any fugitive emissions.[4][9]

-

Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[8][9]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's hazard profile. The following are mandatory when handling this substance.

Caption: PPE Selection Workflow for Handling the Compound.

-

Eye and Face Protection: Chemical safety goggles are required to protect against splashes.[10] When there is a heightened risk of splashing, such as when handling larger quantities or during vigorous mixing, a full-face shield should be worn over the goggles.[8]

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory to prevent skin contact.[8] Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid contaminating your skin.[8]

-

Body Protection: A standard laboratory coat, kept fully buttoned, must be worn at all times.[8] For tasks with a higher spill potential, a chemical-resistant apron may be advisable.

-

Respiratory Protection: When engineering controls (i.e., a fume hood) are properly used, a respirator is typically not required. However, in the event of a control failure or a large spill, a NIOSH/MSHA-approved respirator with the appropriate cartridges would be necessary.[8]

Section 4: Safe Handling and Storage Protocols

Adherence to methodical handling procedures is critical for minimizing exposure risk.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is operational.[8] Clear the workspace of any unnecessary items.

-

Weighing: If weighing the solid, do so on a weigh boat or paper inside the fume hood. Avoid creating dust clouds. Use a spatula to carefully transfer the solid.[10]

-

Transfer/Dissolving: When adding the solid to a solvent, do so slowly to avoid splashing. If the container has a narrow neck, use a powder funnel.

-

Post-Handling: After use, securely seal the container.[1] Decontaminate the spatula and any other equipment used. Wipe down the work surface within the fume hood.

-

Hygiene: Always wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[1] Do not eat, drink, or smoke in the work area.[7]

Storage Requirements

-

Container: Store in the original, tightly sealed container to prevent contamination and exposure to moisture or air.[1][9]

-

Conditions: Keep in a cool, dry, and well-ventilated area.[1][9] Some suppliers recommend storing under an inert atmosphere like argon.[1]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[4][6]

-

Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.[1]

Section 5: Emergency Procedures

Preparedness is key to managing accidental exposures and spills effectively.

First Aid Measures

Immediate and correct first aid is critical.[8]

-

If Inhaled: Immediately remove the person to fresh air.[1][11] If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention as soon as possible.[11]

-

If on Skin: Promptly remove any contaminated clothing.[11] Immediately flush the affected skin with copious amounts of running water for at least 15 minutes.[9][11] If skin irritation occurs or persists, seek medical attention.[1]

-

If in Eyes: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[11][12] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[11]

-

If Swallowed: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[7][12] Call a Poison Control Center or physician immediately for guidance.[1][7]

Spill Management Protocol

For minor laboratory spills (<4 L, not highly toxic), trained personnel can perform cleanup. All major spills require immediate evacuation and emergency response notification.

Caption: Decision and Action Flowchart for Spill Response.

Step-by-Step Minor Spill Cleanup:

-

Alert & Secure: Alert personnel in the immediate area and restrict access.[13]

-

Ventilate: Ensure the fume hood is operational to control dust and vapors.[14]

-

Don PPE: Wear appropriate PPE, including double gloves, safety goggles, a face shield, and a lab coat.[15]

-

Contain: Prevent the spread of the solid dust.[10] Use absorbent pads to create a dike around the spill's perimeter.[14]

-

Absorb: Gently cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or cat litter, working from the outside in.[14]

-

Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[4][14] Avoid creating dust.

-

Decontaminate: Clean the spill area thoroughly.[14] The specific solvent will depend on laboratory protocols, but a final wash with soap and water is recommended.

-

Dispose: All contaminated materials, including gloves, absorbent, and cleaning supplies, must be placed in the hazardous waste container.[8][9]

Section 6: Disposal Considerations

Waste generated from the use of 6-Chloro-4-methoxynicotinonitrile is considered hazardous waste.

-

Waste Collection: All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, must be collected in designated, properly labeled hazardous waste containers.[8]

-

Regulations: Dispose of all waste in strict accordance with all applicable local, state, and federal environmental regulations.[1][9] Do not dispose of this chemical down the drain or in regular trash.[8] Consult with your institution's Environmental Health & Safety (EHS) department for specific guidance.

References

-

First Aid Procedures for Chemical Hazards . National Institute for Occupational Safety and Health (NIOSH) - CDC. [Link]

-

SDS – SECTION 4 . Society for Chemical Hazard Communication. [Link]

-

Guide for Chemical Spill Response . University of California, Riverside. [Link]

-

Chemical Spill Response . Santa Clara University. [Link]

-

6-Chloro-4-methoxynicotinonitrile | CAS 1187190-69-7 . American Elements. [Link]

-

CHEMICAL SPILL PROCEDURES . Clarkson University. [Link]

-

Laboratory Chemical Spill Cleanup and Response Guide . The City University of New York (CUNY). [Link]

-

Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]

-

1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear . Occupational Safety and Health Administration (OSHA). [Link]

-

Cas 137444-81-6,4-(4-chlorophenyl)-6-(3-chloro-2-thienyl)-2-methoxynicotinonitrile . LookChem. [Link]

-

Methyl 6-chloro-4-methoxypicolinate . PubChem. [Link]

-

6-chloro-4-((2-methoxy-3-(1-methyl-1H- 1.2 4-triazol-3-yl)phenyl)amino)-N-(methyl-d3) pyridazine-3-carboxamide . Veeprho. [Link]

-

6-Chloro-4-methoxynicotinic acid . Amerigo Scientific. [Link]

-

MSDS of 6-Methoxynicotinonitrile . Capot Chemical. [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. americanelements.com [americanelements.com]

- 3. 6-Chloro-4-methoxynicotinonitrile - CAS:1187190-69-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. fishersci.com [fishersci.com]

- 5. chemscene.com [chemscene.com]

- 6. staging.keyorganics.net [staging.keyorganics.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. schc.org [schc.org]

- 13. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 14. acs.org [acs.org]

- 15. Chemical Spill Response - University Operations - Santa Clara University [university-operations.scu.edu]

commercial availability and suppliers of 6-Chloro-4-methoxynicotinonitrile

An In-depth Technical Guide to 6-Chloro-4-methoxynicotinonitrile: Synthesis, Reactivity, and Sourcing for Drug Discovery Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the strategic design of novel therapeutic agents hinges on the availability of versatile and functionalized chemical scaffolds. 6-Chloro-4-methoxynicotinonitrile, a substituted pyridine derivative, has emerged as a significant building block for the synthesis of diverse heterocyclic compounds.[1] Its architecture, featuring a nitrile group, a methoxy substituent, and a reactive chlorine atom, presents a trifecta of functional handles for chemical elaboration.[2] This unique combination allows for the construction of complex molecular frameworks, making it a valuable intermediate in the development of novel therapeutic agents, particularly in oncology and anti-malarial research.[1]

This guide, crafted from the perspective of a senior application scientist, provides a comprehensive technical overview of 6-Chloro-4-methoxynicotinonitrile. We will delve into its physicochemical properties, explore plausible synthetic pathways with mechanistic insights, and detail its chemical reactivity. Furthermore, this document offers practical guidance on its analytical characterization, commercial procurement, and safe handling, equipping researchers and drug development professionals with the critical knowledge to effectively utilize this potent intermediate in their discovery workflows.

Physicochemical Properties and Molecular Specifications

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis. 6-Chloro-4-methoxynicotinonitrile is a distinct organic compound whose identity is established by the following key parameters.

| Identifier | Value | Source |

| CAS Number | 1187190-69-7 | [3][4][5] |

| Molecular Formula | C₇H₅ClN₂O | [3][4][6] |

| Molecular Weight | 168.58 g/mol | [4][6] |

| IUPAC Name | 6-chloro-4-methoxypyridine-3-carbonitrile | [3] |

| Synonyms | 6-Chloro-4-methoxypyridine-3-carbonitrile; 2-Chloro-5-cyano-4-methoxypyridine | [4] |

| SMILES | COC1=CC(=NC=C1C#N)Cl | [3] |

| InChI Key | QGEATODEGYRNCA-UHFFFAOYSA-N | [3] |

The structure incorporates an electron-donating methoxy group and two electron-withdrawing groups (chloro and nitrile) on a pyridine ring. This electronic arrangement is pivotal to its reactivity, activating the chlorine atom at the 6-position for nucleophilic substitution and cross-coupling reactions, which will be explored in subsequent sections.[2]

Synthesis and Mechanistic Considerations

While multiple synthetic routes to substituted nicotinonitriles exist, a common and adaptable strategy involves the construction of the pyridine ring followed by functional group interconversion. A plausible and efficient pathway to 6-Chloro-4-methoxynicotinonitrile can be extrapolated from methodologies used for structurally similar compounds, such as 6-Chloro-4-methoxynicotinaldehyde.[7] This often involves a multi-step sequence starting from more readily available precursors.

A logical synthetic approach would begin with a dichlorinated pyridine precursor, followed by selective methoxylation and introduction of the nitrile functionality. The selectivity of the methoxylation step is critical; the chlorine at the 4-position of a 4,6-dichloronicotinic acid derivative is more activated towards nucleophilic attack than the chlorine at the 6-position, allowing for regioselective substitution.[7]

Caption: Plausible synthetic pathway for 6-Chloro-4-methoxynicotinonitrile.

Experimental Protocol: Synthesis via Dehydration of Amide

This protocol is a representative procedure based on standard organic chemistry transformations for converting an amide to a nitrile.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 6-Chloro-4-methoxynicotinamide (1.0 eq) in anhydrous dichloromethane (DCM, 10 vol).

-

Dehydration: Cool the suspension to 0 °C using an ice bath. Add trifluoroacetic anhydride (TFAA, 2.5 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield 6-Chloro-4-methoxynicotinonitrile.

Chemical Reactivity and Derivatization Potential

The synthetic utility of 6-Chloro-4-methoxynicotinonitrile lies in the distinct reactivity of its functional groups. The chlorine atom at the C6 position is particularly susceptible to displacement, serving as a linchpin for diversification through palladium-catalyzed cross-coupling reactions.[2]

-

Suzuki-Miyaura Coupling: Enables the formation of carbon-carbon bonds, introducing aryl or heteroaryl substituents by reacting with boronic acids.

-

Buchwald-Hartwig Amination: Facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.[2]

-

Cyanation: The chloro group can be displaced by a cyanide source (e.g., Zn(CN)₂) to yield dinitrile derivatives.[2]

-

Nitrile Group Transformations: The nitrile itself is a versatile functional group. It can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, opening up further avenues for derivatization.[8]

Caption: Common derivatization reactions of 6-Chloro-4-methoxynicotinonitrile.

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized or procured material. A combination of spectroscopic and chromatographic techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~4.0 ppm) and two distinct aromatic protons on the pyridine ring (singlets).[9] |

| ¹³C NMR | Resonances for the nitrile carbon (~115-120 ppm), methoxy carbon (~55-60 ppm), and aromatic carbons of the pyridine ring.[9] |

| Mass Spec (ESI+) | A molecular ion peak [M+H]⁺ at m/z 169. The isotopic pattern will show a characteristic [M+2]⁺ peak at m/z 171, approximately one-third the intensity of the [M]⁺ peak, confirming the presence of a single chlorine atom.[9] |

| FT-IR | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. |